(E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate (E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Brand Name: Vulcanchem
CAS No.: 612803-69-7
VCID: VC0363256
InChI: InChI=1S/C16H19NO4S2/c1-2-3-4-9-21-14(18)7-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+
SMILES: CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Molecular Formula: C16H19NO4S2
Molecular Weight: 353.5g/mol

(E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate

CAS No.: 612803-69-7

Main Products

VCID: VC0363256

Molecular Formula: C16H19NO4S2

Molecular Weight: 353.5g/mol

(E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate - 612803-69-7

CAS No. 612803-69-7
Product Name (E)-Pentyl 3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoate
Molecular Formula C16H19NO4S2
Molecular Weight 353.5g/mol
IUPAC Name pentyl 3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate
Standard InChI InChI=1S/C16H19NO4S2/c1-2-3-4-9-21-14(18)7-8-17-15(19)13(23-16(17)22)11-12-6-5-10-20-12/h5-6,10-11H,2-4,7-9H2,1H3/b13-11+
Standard InChIKey MUENDAUSYDSUQP-ACCUITESSA-N
Isomeric SMILES CCCCCOC(=O)CCN1C(=O)/C(=C\C2=CC=CO2)/SC1=S
SMILES CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
Canonical SMILES CCCCCOC(=O)CCN1C(=O)C(=CC2=CC=CO2)SC1=S
PubChem Compound 6076548
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator